N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide
Übersicht
Beschreibung
N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide, commonly known as DBS, is a sulfonamide-based compound that has gained significant attention in scientific research. DBS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in regulating acid-base balance and other physiological processes.
Wirkmechanismus
DBS inhibits N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes by binding to the active site zinc ion, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in intracellular pH, which can have various downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
DBS has been shown to have various biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DBS has also been reported to have neuroprotective effects in animal models of epilepsy and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
DBS is a potent and selective inhibitor of N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes, making it a valuable tool for studying the physiological roles of these enzymes in various disease states. However, DBS has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on DBS could include the development of more potent and selective N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide inhibitors based on the DBS scaffold. Additionally, the potential therapeutic applications of DBS in various disease states, such as cancer and epilepsy, could be further explored in preclinical and clinical studies. Finally, the molecular mechanisms underlying the anticancer and neuroprotective effects of DBS could be elucidated to identify novel targets for therapeutic intervention.
In conclusion, DBS is a sulfonamide-based compound that has gained significant attention in scientific research due to its potent inhibitory activity against N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes. DBS has shown promising results as a potential anticancer agent and neuroprotective agent in preclinical studies. Future research on DBS could lead to the development of novel therapeutics for various diseases, as well as a better understanding of the physiological roles of N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes in health and disease.
Wissenschaftliche Forschungsanwendungen
DBS has been extensively studied for its inhibitory activity against various N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide isoforms, including N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide I, II, IV, and IX. N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide inhibitors have been explored as potential therapeutics for various diseases, such as glaucoma, epilepsy, cancer, and obesity. DBS has shown promising results in preclinical studies as a potential anticancer agent, particularly for targeting N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide IX, which is overexpressed in many solid tumors.
Eigenschaften
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,6-dichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-9-5-3-6-10(15)12(9)21(18,19)17-13-8-4-1-2-7-11(8)20-16-13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBXJLVXXOPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.